EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE is a bicyclic compound characterized by its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound is notable for its azabicyclo structure, which includes a nitrogen atom in the ring system, enhancing its biological activity and reactivity.
The compound is classified under the category of azabicyclic compounds, specifically belonging to the bicyclo[3.1.0]hexane family. Its systematic name is tert-butyl ((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, and it has the CAS number 134575-12-5 . The molecular formula is , with a molecular weight of approximately .
The synthesis of EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE involves several steps, primarily utilizing di-tert-butyl dicarbonate as a key reagent.
This method yields a high purity product with an efficiency of approximately .
The molecular structure of EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE can be represented using various notations:
O=C(OC(C)(C)C)NC[C@@H]1[C@@H]2[C@H]1CNC2
EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE typically involves its interaction with biological targets through the amine functionality.
EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0